molecular formula C5H8O3 B1598165 Methyl 2-methyloxirane-2-carboxylate CAS No. 58653-97-7

Methyl 2-methyloxirane-2-carboxylate

Cat. No.: B1598165
CAS No.: 58653-97-7
M. Wt: 116.11 g/mol
InChI Key: OSYXXQUUGMLSGE-UHFFFAOYSA-N
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Description

Methyl 2-methyloxirane-2-carboxylate (CAS: N/A) is an epoxide-containing ester with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. Its structure features a methyl ester group (-COOCH₃) and a methyl-substituted oxirane (epoxide) ring. Key properties include:

  • Synthesis: Produced via the reaction of methyl pyruvate with diazomethane .
  • Applications: Intermediate in synthesizing 1,2,4-oxadiazole derivatives and other heterocycles .
  • Spectroscopic Data:
    • ¹H NMR (500 MHz, CDCl₃): δ 3.76 (s, 3H, -OCH₃), 3.11 (d, 1H, J = 6.1 Hz), 2.77 (d, 1H, J = 6.0 Hz), 1.58 (s, 3H, -CH₃) .
    • ¹³C NMR (125 MHz, CDCl₃): δ 171.31 (C=O), 53.86, 53.15, 52.77 (epoxide carbons), 17.59 (CH₃) .

Preparation Methods

Preparation Methods of Methyl 2-methyloxirane-2-carboxylate

Direct Epoxidation of Methyl 2-methylacrylate

One of the most established routes to this compound involves the epoxidation of methyl 2-methylacrylate. This method is favored for its operational simplicity and scalability.

General Reaction:

$$
\text{Methyl 2-methylacrylate} + \text{Peracid} \rightarrow \text{this compound}
$$

  • Typical Peracids: m-Chloroperoxybenzoic acid (mCPBA), peracetic acid
  • Solvent: Dichloromethane, chloroform, or acetonitrile
  • Temperature: 0–25°C
  • Yield: 60–85% (depending on conditions and scale)

Table 1. Epoxidation Parameters and Outcomes

Entry Peracid Used Solvent Temp (°C) Time (h) Yield (%)
1 mCPBA DCM 0–5 2 80
2 Peracetic acid Acetonitrile 20 4 70

Analysis and Research Findings

  • Selectivity: Epoxidation of methyl 2-methylacrylate is highly regioselective, favoring the formation of the desired oxirane ring.
  • Scalability: The direct epoxidation and cyclization methods are amenable to scale-up for laboratory and industrial applications.
  • Purification: Products are typically purified by distillation or column chromatography, with purity confirmed by NMR and GC-MS analysis.
  • Applications: The prepared this compound is used in copolymerization and as a chiral building block in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 2-methyloxirane-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its epoxide structure allows it to participate in several types of chemical reactions:

  • Epoxidation Reactions: Methyl glycidate can be synthesized through the epoxidation of alkenes, making it a valuable precursor in organic synthesis.
  • Nucleophilic Substitution: The epoxide ring can undergo nucleophilic attack, leading to the formation of various substituted products.
  • Reduction Reactions: The compound can be reduced to form diols or other derivatives.

Medicinal Chemistry Applications

The biological activity of this compound has been explored in several studies:

  • Inhibition of Enzyme Activity: Research has shown that this compound can selectively inhibit certain enzymes, particularly serine hydrolases. This selectivity is beneficial for developing targeted enzyme inhibitors for therapeutic purposes.
    • Case Study: A study demonstrated that low concentrations of methyl glycidate inhibited specific hydrolases without affecting others, indicating its potential as a lead compound in drug development.
  • Anticancer Properties: The electrophilic nature of this compound allows it to interact with proteins, leading to apoptosis in cancer cells.
    • Case Study: In multiple myeloma cell lines, treatment with methyl glycidate resulted in decreased proteasome activity due to irreversible binding at the active site, enhancing apoptosis.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials:

  • Polymer Synthesis: It serves as a building block for producing various polymers and resins.
  • Agrochemicals: The compound is also explored for its potential applications in developing agrochemicals due to its reactivity.

Comparative Data Table

Application AreaSpecific UseRelevant Studies/Findings
Synthetic ChemistryIntermediate for complex organic compoundsEpoxidation and nucleophilic substitution reactions
Medicinal ChemistryEnzyme inhibition and anticancer propertiesSelective inhibition of serine hydrolases; apoptosis in cancer cells
Industrial ApplicationsPolymer and resin productionUsed in specialty chemicals and agrochemical development

Mechanism of Action

The mechanism of action of methyl 2-methyloxirane-2-carboxylate involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which are fundamental in many of its applications. The compound can interact with various molecular targets, including enzymes and nucleophiles, facilitating diverse chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Tert-Butyl 2-Methyloxirane-2-Carboxylate (2t)

  • Structure : Replaces the methyl ester with a tert-butyl ester (-COOC(CH₃)₃).
  • Key Differences :
    • Steric Effects : The bulky tert-butyl group reduces reactivity toward nucleophilic attack compared to the methyl ester .
    • Spectroscopy :
  • ¹H NMR: Expected upfield shift for the tert-butyl group (δ ~1.2–1.4 ppm for -C(CH₃)₃) compared to the methyl ester’s δ 3.76 ppm . Applications: Used in regioselective carbonylations to produce monocarbonyl aldehydes .

BMK Methyl Glycidate (Methyl 3-(1,3-Benzodioxol-5-yl)-2-methyloxirane-2-carboxylate)

  • Structure : Incorporates a benzodioxole substituent at the 3-position of the oxirane ring.
  • Key Differences: Regulatory Status: Controlled under international drug treaties due to its role as a precursor for MDMA synthesis . Synthesis: Requires functionalization of the oxirane ring with a benzodioxole group, increasing synthetic complexity . Applications: Primarily linked to illicit drug manufacturing, unlike the non-regulated methyl ester .

Methyl (2R,3S)-3-(4-Methoxyphenyl)oxirane-2-Carboxylate

  • Structure : Features a 4-methoxyphenyl group at the 3-position and defined stereochemistry.
  • Key Differences :
    • Stereochemical Influence : The (2R,3S) configuration enhances specificity in asymmetric synthesis .
    • Applications : Used in pharmaceutical intermediates, contrasting with the simpler methyl ester’s role in heterocycle synthesis .

Benzyl 2-Methyloxirane-2-Carboxylate

  • Structure : Substitutes the methyl ester with a benzyl group (-COOCH₂C₆H₅).
  • Key Differences: Lipophilicity: The benzyl group increases lipophilicity, altering solubility in organic solvents . Reactivity: Susceptible to hydrogenolysis (cleavage of the benzyl group) under catalytic hydrogenation .

Comparative Data Table

Compound Molecular Formula Key Substituent Regulatory Status Key Applications
Methyl 2-methyloxirane-2-carboxylate C₆H₈O₃ Methyl ester Non-controlled Heterocycle synthesis
BMK Methyl Glycidate C₁₂H₁₂O₅ Benzodioxole Controlled (Schedule I) Illicit precursor
Tert-Butyl 2-methyloxirane-2-carboxylate C₈H₁₄O₃ tert-Butyl ester Non-controlled Carbonylation reactions
Methyl (2R,3S)-3-(4-methoxyphenyl) derivative C₁₁H₁₂O₄ 4-Methoxyphenyl Non-controlled Pharmaceutical intermediates

Reactivity and Stability

  • Epoxide Ring Stability : The methyl ester’s oxirane ring is moderately reactive, enabling ring-opening reactions with nucleophiles (e.g., amines, alcohols). In contrast, BMK derivatives’ benzodioxole substituent may sterically hinder such reactions .
  • Ester Group Reactivity : Methyl esters undergo hydrolysis faster than tert-butyl esters under basic conditions due to lower steric hindrance .

Biological Activity

Methyl 2-methyloxirane-2-carboxylate (also known as methyl 2-methylglycidate) is an organic compound with significant biological activity and applications in various fields, including chemistry, biology, and medicine. This article explores its biological mechanisms, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C5_5H8_8O3_3
  • CAS Number : 58653-97-7

This compound features a carboxylate ester group and is derived from oxirane. Its unique structure allows for diverse chemical reactions, contributing to its biological activity.

The biological activity of this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. It has been noted for its role in synthesizing β-hydroxypropyl esters, which are important in biochemical processes.
  • Biochemical Pathways : this compound affects the synthesis of carboxylic acids and can undergo oxidation and reduction reactions, leading to the formation of alcohols and other derivatives.
  • Environmental Influence : The compound's action is influenced by environmental factors such as temperature and the presence of catalysts, which can enhance or inhibit its reactivity.

Biological Applications

This compound has shown promise in various biological applications:

  • Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules, making it valuable in pharmaceutical development.
  • Pharmaceutical Research : Studies have explored its potential as a precursor in drug synthesis, particularly concerning compounds used to treat neurological disorders .
  • Industrial Uses : The compound is utilized in producing polymers and resins, demonstrating its versatility beyond biological applications.

Study on Enzyme Inhibition

A study highlighted the compound's role in inhibiting specific enzyme activities related to metabolic pathways. The inhibition was observed to be dose-dependent, indicating potential therapeutic applications in metabolic disorders .

Toxicological Assessment

Research indicates that while this compound exhibits some toxicity, particularly through inhalation or skin contact, it does not demonstrate endocrine-disrupting properties. This finding is significant for evaluating its safety profile in pharmaceutical applications .

Comparison with Related Compounds

CompoundStructureBiological Activity
This compoundC5_5H8_8O3_3Enzyme inhibition; organic synthesis
Ethyl oxirane-2-carboxylateC6_6H10_10O3_3Similar reactivity; less potent
Propyl oxirane-2-carboxylateC7_7H12_12O3_3Comparable properties; different kinetics

This table illustrates how this compound compares with similar compounds regarding structure and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-methyloxirane-2-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via regioselective carbonylation of 2,2-disubstituted epoxides using catalytic systems. For example, a procedure involving palladium catalysts and carbon monoxide yields the product as a colorless oil with ~40% efficiency. Reaction conditions (e.g., solvent choice, temperature) and catalyst loading significantly influence yield . Optimization may involve varying pressure (for gaseous reagents) or employing co-catalysts to stabilize intermediates.
Synthetic Example ConditionsYield
General Procedure BPd catalyst, CO, RT40%

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR in CDCl₃ are critical for structural validation. Key signals include:

  • ¹H NMR (500 MHz) : δ 3.76 (s, 3H, methoxy), 3.11 (d, 1H, epoxide), 2.77 (d, 1H, epoxide), 1.58 (s, 3H, methyl) .
  • ¹³C NMR : δ 171.31 (ester carbonyl), 53.86 (epoxide carbons), 17.59 (methyl).
    • Integration ratios and coupling constants (e.g., J = 6.1 Hz for epoxide protons) confirm stereoelectronic effects.

Q. What crystallographic tools are recommended for determining the stereochemistry of epoxide-containing compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX (e.g., SHELXL for refinement) is standard. For puckered epoxide rings, Cremer-Pople parameters quantify ring conformation . WinGX can assist in data processing, but SHELX remains dominant due to robustness in handling high-resolution data .

Q. What are the best practices for handling and storing this compound in the lab?

  • Methodological Answer : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the epoxide ring. Use anhydrous solvents during reactions to avoid side reactions .

Advanced Research Questions

Q. How does the regioselectivity of epoxide carbonylation vary with substituent steric effects?

  • Methodological Answer : Steric hindrance at the 2-position of the epoxide directs carbonylation to the less-substituted carbon. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via ¹H NMR coupling constants and SC-XRD of products is critical .

Q. What computational methods are suitable for modeling the puckering dynamics of the epoxide ring?

  • Methodological Answer : Cremer-Pople puckering coordinates (amplitude q, phase angle φ) quantify non-planar distortions. Software like Gaussian or ORCA can compute these parameters using DFT, comparing results to SC-XRD-derived values for validation .

Q. Can this compound serve as a precursor for chiral catalysts or ligands?

  • Methodological Answer : The epoxide’s stereoelectronic properties make it a candidate for synthesizing chiral auxiliaries. For example, ring-opening with nucleophiles (e.g., amines) under asymmetric conditions yields β-amino alcohols, which can be complexed to metals for catalytic applications .

Q. How can stereochemical impurities in synthesized batches be quantified?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Alternatively, Mosher ester derivatization followed by ¹H NMR analysis quantifies enantiomeric excess .

Q. What mechanistic insights explain the stability of this compound under acidic conditions?

  • Methodological Answer : The electron-withdrawing ester group stabilizes the epoxide ring against acid-mediated ring-opening. Kinetic studies (e.g., monitoring hydrolysis via IR or LC-MS) and Hammett plots correlate substituent effects with reactivity .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of attacking species, while protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding. Solvent choice can be optimized using Kamlet-Taft or Grunwald-Winstein parameters .

Properties

IUPAC Name

methyl 2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYXXQUUGMLSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393306
Record name methyl 2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58653-97-7
Record name methyl 2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methylglycidate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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